3,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple methoxy groups attached to its aromatic rings, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of action
Compounds like “3,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide” often target specific proteins or enzymes in the body. These targets are usually key components of certain biological pathways .
Mode of action
The compound might interact with its target by binding to it, which can either activate or inhibit the target’s function. This interaction can lead to changes in the biological pathway that the target is involved in .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Changes in these pathways can lead to various downstream effects, such as the activation or inhibition of certain biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted from the body can all affect its overall effectiveness .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to the activation or inhibition of certain genes .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoic acid with 2-methoxy-2-(3-methoxyphenyl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure with methoxy groups on the aromatic ring.
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Contains methoxy groups and a cinnamaldehyde moiety.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar aromatic structure with methoxy and hydroxy groups.
Uniqueness
3,5-Dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both amide and methoxy functional groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-6-13(8-15)18(25-4)12-20-19(21)14-9-16(23-2)11-17(10-14)24-3/h5-11,18H,12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAADVQCCBLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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